3-(Chloromethyl)-1,2,4-oxadiazole

Catalog No.
S778974
CAS No.
51791-12-9
M.F
C3H3ClN2O
M. Wt
118.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-1,2,4-oxadiazole

CAS Number

51791-12-9

Product Name

3-(Chloromethyl)-1,2,4-oxadiazole

IUPAC Name

3-(chloromethyl)-1,2,4-oxadiazole

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

InChI

InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2

InChI Key

YSNKGJCEHOJIDK-UHFFFAOYSA-N

SMILES

C1=NC(=NO1)CCl

Canonical SMILES

C1=NC(=NO1)CCl

Synthesis and Characterization:

3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound with the chemical formula C₃H₃ClN₂O. Its synthesis has been reported in various scientific publications, with methods involving the reaction of formamide, N,N'-dichloromethyleneurea, and sodium ethoxide being commonly employed [].

Applications in Organic Chemistry:

-(Chloromethyl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis due to its reactive chloromethyl group. It readily participates in various substitution and addition reactions, allowing for the introduction of diverse functionalities onto organic molecules.

  • Alkylation

    The chloromethyl group can be displaced by nucleophiles, enabling the alkylation of various substrates like amines, alcohols, and phenols. This strategy is utilized in the synthesis of complex organic molecules with desired properties.

  • Cross-linking

    3-(Chloromethyl)-1,2,4-oxadiazole can act as a cross-linking agent for polymers and biomolecules. Its bifunctional nature, with both electrophilic (chloromethyl) and slightly basic (oxadiazole ring), allows it to form covalent linkages between two molecules, leading to the formation of networks or modification of biomolecules [].

3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with a chloromethyl group attached to the oxadiazole framework. Its chemical formula is C4H4ClN3O, and it has a CAS number of 51791-12-9. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules .

CMO is likely to be toxic and corrosive due to the presence of the chlorine atom. It can react with skin and eyes, causing irritation or burns. Additionally, the fumes may be irritating to the respiratory system [].

Due to its reactive chloromethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols. Additionally, it can react with sodium azide and alkynes in the presence of bases like triethylamine, leading to the formation of new oxadiazole derivatives . The compound also shows reactivity in cycloaddition reactions and can be utilized in the synthesis of more complex heterocycles .

Research indicates that 3-(Chloromethyl)-1,2,4-oxadiazole derivatives exhibit significant biological activity. Some derivatives have shown promising results in vitro against various cancer cell lines, including cervical and colon adenocarcinoma cells. The biological activity is often attributed to the oxadiazole core, which has been linked to various pharmacological effects such as anti-inflammatory and antimicrobial properties .

Several methods have been developed for synthesizing 3-(Chloromethyl)-1,2,4-oxadiazole:

  • Amidoxime Method: This involves the reaction of amidoximes with acyl chlorides or carboxylic acid derivatives under acidic or basic conditions.
  • Cycloaddition Reactions: Utilizing nitrile oxides and nitriles can lead to the formation of oxadiazoles through 1,3-dipolar cycloaddition.
  • Direct Chloromethylation: Chloromethylation of 1,2,4-oxadiazoles can be achieved using chloromethyl methyl ether or other chloromethylating agents under controlled conditions .

3-(Chloromethyl)-1,2,4-oxadiazole and its derivatives are primarily explored for their potential applications in drug discovery and development. They serve as important intermediates in synthesizing pharmaceuticals due to their diverse biological activities. Additionally, these compounds are investigated for use in agrochemicals and materials science due to their unique chemical properties .

Interaction studies involving 3-(Chloromethyl)-1,2,4-oxadiazole have focused on its binding affinity with various biological targets. For instance, certain derivatives have been studied for their interaction with protein-tyrosine phosphatase 1B and chemokine receptors, indicating potential roles in modulating signaling pathways relevant to cancer and metabolic disorders .

Several compounds share structural similarities with 3-(Chloromethyl)-1,2,4-oxadiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazoleMethyl group at position 3Enhanced lipophilicity may improve bioavailability
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazanContains a furazan ringPotentially higher reactivity due to furazan's electron-withdrawing nature
5-(Bromomethyl)-1,2,4-oxadiazoleBromine instead of chlorineDifferent reactivity profile due to halogen size

The unique chloromethyl group in 3-(Chloromethyl)-1,2,4-oxadiazole enhances its reactivity compared to other similar compounds. This feature allows for diverse synthetic modifications that can lead to novel derivatives with improved biological activities .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Chloromethyl)-1,2,4-oxadiazole

Dates

Modify: 2023-08-15

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